6-(butylamino)-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione
Übersicht
Beschreibung
6-(Butylamino)-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione, also known as BMNQ, is a chemical compound that has been extensively studied due to its potential therapeutic applications. BMNQ belongs to the class of naphthoquinone derivatives and has been shown to possess a range of biological activities, including antitumor, antiviral, and anti-inflammatory properties.
Wirkmechanismus
The mechanism of action of 6-(butylamino)-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione is not fully understood. However, it has been proposed that 6-(butylamino)-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione induces apoptosis in cancer cells by activating the caspase pathway. 6-(butylamino)-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione has also been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. Additionally, 6-(butylamino)-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione has been shown to inhibit the replication of herpes simplex virus by interfering with viral DNA synthesis.
Biochemical and physiological effects:
6-(butylamino)-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione has been shown to have a range of biochemical and physiological effects. It has been shown to induce DNA damage and inhibit DNA replication in cancer cells. 6-(butylamino)-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione has also been shown to cause cell cycle arrest in cancer cells. Additionally, 6-(butylamino)-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
6-(butylamino)-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione has several advantages for lab experiments. It has been extensively studied and its synthesis method has been optimized, making it readily available for research purposes. Additionally, 6-(butylamino)-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione has been shown to possess a range of biological activities, making it a promising candidate for drug development. However, 6-(butylamino)-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione also has some limitations for lab experiments. It is a highly reactive compound and requires careful handling. Additionally, the mechanism of action of 6-(butylamino)-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione is not fully understood, which can make it challenging to design experiments to investigate its biological effects.
Zukünftige Richtungen
There are several future directions for research on 6-(butylamino)-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione. One area of interest is the development of 6-(butylamino)-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione as a potential anticancer drug. Further studies are needed to investigate the mechanism of action of 6-(butylamino)-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione and to optimize its therapeutic potential. Additionally, research on the antiviral and anti-inflammatory properties of 6-(butylamino)-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione could lead to the development of new treatments for viral infections and inflammatory diseases. Finally, the development of new synthesis methods for 6-(butylamino)-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione could lead to increased yield and purity, making it more readily available for research purposes.
Wissenschaftliche Forschungsanwendungen
6-(butylamino)-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione has been extensively studied for its potential therapeutic applications. It has been shown to possess antitumor activity against a range of cancer cell lines, including breast, lung, and colon cancer. 6-(butylamino)-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione has also been shown to have antiviral activity against herpes simplex virus type 1 and type 2. Additionally, 6-(butylamino)-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione has been studied for its anti-inflammatory activity and has been shown to reduce inflammation in animal models.
Eigenschaften
IUPAC Name |
10-(butylamino)-14-methyl-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9,11,13(17)-heptaene-8,15-dione | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O2/c1-3-4-11-22-16-9-10-17-19-15(12-18(24)23(17)2)13-7-5-6-8-14(13)21(25)20(16)19/h5-10,12,22H,3-4,11H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWWZJLRZCYKKNH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=C2C3=C(C=C1)N(C(=O)C=C3C4=CC=CC=C4C2=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70365173 | |
Record name | 6-(butylamino)-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70365173 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(butylamino)-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione | |
CAS RN |
5627-91-8 | |
Record name | 6-(butylamino)-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70365173 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.